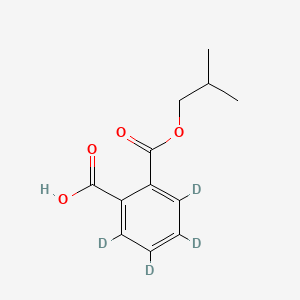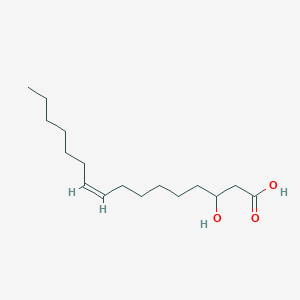
Mepivacaine-d3
Vue d'ensemble
Description
La mépivacaïne-d3 est une forme deutérée de la mépivacaïne, un anesthésique local de type amide. Elle est principalement utilisée pour l'analgésie et l'anesthésie locales ou régionales. Le marquage au deutérium dans la mépivacaïne-d3 permet son utilisation dans diverses applications de recherche scientifique, en particulier dans les études pharmacocinétiques pour suivre le comportement du composé dans les systèmes biologiques.
Mécanisme D'action
Target of Action
Mepivacaine-d3, like its parent compound Mepivacaine, is an amide-type local anesthetic agent . Its primary targets are the voltage-gated sodium ion channels in neuronal cell membranes . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
This compound binds selectively to the intracellular surface of sodium channels, blocking the influx of sodium ions into the axon . This inhibition prevents membrane depolarization, thereby blocking the generation and conduction of nerve impulses . The block at the sodium channel is reversible, meaning that when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Analyse Biochimique
Biochemical Properties
Mepivacaine-d3 binds to specific voltage-gated sodium ion channels in neuronal cell membranes . This interaction inhibits both sodium influx and membrane depolarization .
Cellular Effects
The inhibition of sodium influx and membrane depolarization by this compound affects various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically voltage-gated sodium ion channels . This binding leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La mépivacaïne-d3 peut être synthétisée par acylation réductrice. Le processus implique la réaction de l'acide N-méthylpipécolique avec la 2,6-diméthylaniline en présence d'une source de deutérium. La réaction est généralement réalisée dans des conditions douces, telles que 20–50°C, avec de l'hydrogène à la pression atmosphérique et un solvant organique .
Méthodes de production industrielle
La production industrielle de mépivacaïne-d3 suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de catalyseurs au palladium dans l'acylation réductrice assure des rendements et une pureté élevés du produit final. Le processus est optimisé pour l'extensibilité et la rentabilité, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La mépivacaïne-d3 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés dans des conditions contrôlées.
Principaux produits formés
Oxydation : N-oxydes de mépivacaïne-d3.
Réduction : Amines dérivées de la réduction du groupe amide.
Substitution : Dérivés halogénés ou nitrés de la mépivacaïne-d3.
Applications de recherche scientifique
La mépivacaïne-d3 est largement utilisée dans la recherche scientifique, notamment :
Études pharmacocinétiques : Le marquage au deutérium permet un suivi précis du composé dans les systèmes biologiques, ce qui facilite l'étude de son absorption, de sa distribution, de son métabolisme et de son excrétion.
Chimie analytique : Utilisée comme étalon interne en spectrométrie de masse pour quantifier la présence de mépivacaïne dans divers échantillons.
Recherche médicale : Étudiée pour son efficacité et sa sécurité en anesthésie locale, en particulier chez les patients atteints de certaines conditions médicales.
Applications industrielles : Utilisée dans le développement de nouvelles formulations anesthésiques et systèmes d'administration.
Mécanisme d'action
La mépivacaïne-d3, comme sa contrepartie non deutérée, exerce ses effets en bloquant la génération et la conduction des impulsions nerveuses. Elle se lie sélectivement à la surface intracellulaire des canaux sodiques, empêchant l'afflux d'ions sodium dans l'axone. Cette action augmente le seuil d'excitation électrique, ralentit la propagation des impulsions nerveuses et réduit la vitesse de montée du potentiel d'action, ce qui conduit finalement à une anesthésie locale .
Applications De Recherche Scientifique
Mepivacaine-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of mepivacaine in various samples.
Medical Research: Investigated for its efficacy and safety in local anesthesia, particularly in patients with specific medical conditions.
Industrial Applications: Utilized in the development of new anesthetic formulations and delivery systems.
Comparaison Avec Des Composés Similaires
Composés similaires
Lidocaïne : Un autre anesthésique local de type amide avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Bupivacaïne : Connue pour sa durée d'action plus longue que la mépivacaïne.
Ropivacaïne : Similaire à la bupivacaïne mais avec un meilleur profil de sécurité en termes de cardiotoxicité.
Unicité de la mépivacaïne-d3
L'unicité de la mépivacaïne-d3 réside dans son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche. Les atomes de deutérium facilitent le suivi et la quantification du composé dans les systèmes biologiques, offrant des informations précieuses sur sa pharmacocinétique et son métabolisme. De plus, la mépivacaïne-d3 a une installation rapide et une durée d'action moyenne, ce qui la rend adaptée à diverses applications cliniques et de recherche .
Propriétés
Numéro CAS |
1346597-90-7 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
Clé InChI |
INWLQCZOYSRPNW-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
SMILES isomérique |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Synonymes |
N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3; (±)-Mepivacaine-d3 ; 1-Methyl-2’,6’-pipecoloxylidide-d3; APF 135-d3; Carbocain-d3; Carbocaine-d3 ; Carbocaine-V-d3; DL-Mepivacaine-d3; MepiSV-d3; Mepicaine-d3; Scandicain-d3 ; Scandicaine-d3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


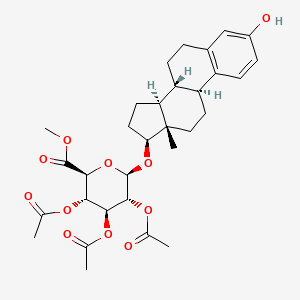
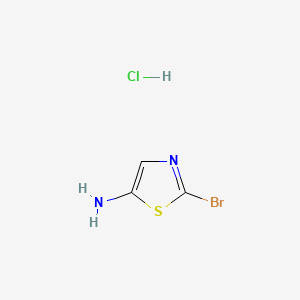

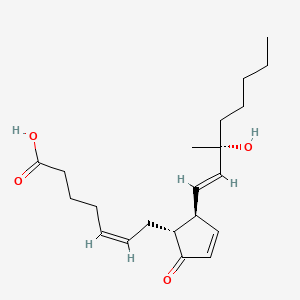


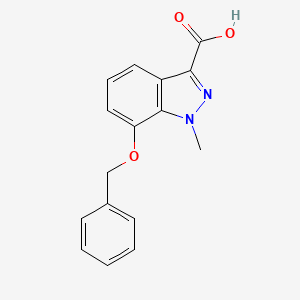
![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
